molecular formula C12H13BrO B8746809 2-bromo-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one

2-bromo-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one

Cat. No. B8746809
M. Wt: 253.13 g/mol
InChI Key: LTBIRNWXDHAINT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one is a useful research compound. Its molecular formula is C12H13BrO and its molecular weight is 253.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-bromo-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-bromo-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one

Molecular Formula

C12H13BrO

Molecular Weight

253.13 g/mol

IUPAC Name

2-bromo-7,8,9,10-tetrahydro-6H-benzo[8]annulen-5-one

InChI

InChI=1S/C12H13BrO/c13-10-6-7-11-9(8-10)4-2-1-3-5-12(11)14/h6-8H,1-5H2

InChI Key

LTBIRNWXDHAINT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C=CC(=C2)Br)C(=O)CC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thionyl chloride (13.2 mL, 181 mmol) was added (neat) to Example 2a, 6-(3-bromophenyl)hexanoic acid (16 g, 59.2 mmol) in a 1 L round-bottomed flask under a nitrogen atmosphere. The mixture was warmed to 60° C. for 2 h, excess reagent was removed in vacuo, and the residue was subjected to azeotropic conditions (benzene 3×). The acid chloride was dissolved in carbon disulfide (550 mL) and cannulated into a solution of aluminum trichloride (26.3 g, 198 mmol) in carbon disulfide (1315 mL) heated at reflux. The reaction was stirred 20 h, cooled, decanted, concentrated, and the resultant solids were stirred in diethyl ether/THF (1:1, 1 L), and 1N HCl (500 mL) for 1.5 hours. The organic layer was filtered, washed with water, and brine to give Example 3c, 2-bromo-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one 10.1 g (66%) as a colorless oil. 1H NMR (300 MHz, CDCl3) δ 7.55 (d, J=8.4 Hz, 1H), 7.38 (dd, J=8.4 Hz, 1.8 Hz, 1H), 7.33 (d, J=1.8 Hz, 1H), 2.99 (t, J=6.6 Hz, 2H), 2.89 (t, J=6.6 Hz, 2H), 1.85-1.73 (m, 4H), 1.52-1.44 (m, 2H). RT=2.8 minutes (condition 2); LRMS: Anal. Calcd. for C12H13BrO: 253.02. found: 253.15 (M+H).
Quantity
13.2 mL
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
26.3 g
Type
reactant
Reaction Step Two
Quantity
1315 mL
Type
solvent
Reaction Step Three

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